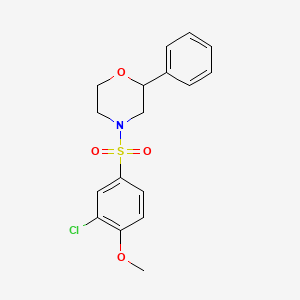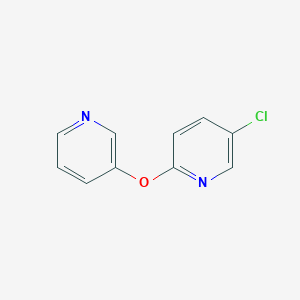![molecular formula C18H22N2O2 B6499724 N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide CAS No. 132864-15-4](/img/structure/B6499724.png)
N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide
Vue d'ensemble
Description
N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide is a chemical compound . It has a molecular weight of 284.35 . The IUPAC name for this compound is (1-benzyl-4-piperidinyl)methanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a related compound, was achieved by adding a solution of acetylhydrazide to a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol . The mixture was left overnight, then the ethanol was evaporated and the remaining product was crystallized from acetone .Molecular Structure Analysis
The molecular structure of this compound is complex and can be analyzed using various techniques. For instance, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is structurally similar, was characterized by NMR spectroscopy and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 99-103°C/0.3mb . The compound is also characterized by its SMILES string: O=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 .Mécanisme D'action
BPMFC is an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules involved in inflammation and other physiological processes. BPMFC binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
BPMFC has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a reduction in inflammation. In addition, BPMFC has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to an increase in the effectiveness of certain drugs. BPMFC has also been found to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BPMFC is a useful tool for laboratory experiments due to its versatility and effectiveness. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that BPMFC can be toxic in high concentrations and should be used with caution. In addition, it can be difficult to obtain in large quantities and may be expensive.
Orientations Futures
The potential applications of BPMFC are vast, and there is still much to be explored. Future research could focus on further investigating the effects of BPMFC on the regulation of gene expression and enzyme activity. In addition, further research could explore the potential of BPMFC as an anti-cancer agent, as well as its potential as a drug enhancer. Other areas of research could include investigating the effects of BPMFC on the metabolism of other drugs and exploring the potential of BPMFC for drug delivery. Finally, further research could focus on the development of more efficient and cost-effective methods for synthesizing BPMFC.
Méthodes De Synthèse
BPMFC is synthesized by a process known as the N-alkylation of furan-2-carboxamide with 1-benzylpiperidin-4-ylmethyl chloride. This process involves the reaction of furan-2-carboxamide with 1-benzylpiperidin-4-ylmethyl chloride in the presence of a base, such as sodium hydroxide, in a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.
Applications De Recherche Scientifique
BPMFC is a useful tool for scientific research in the fields of biochemistry, molecular biology and drug discovery. It has been used to study the regulation of gene expression, enzyme activity and cellular signaling. In particular, BPMFC has been used to investigate the role of transcription factors in the regulation of gene expression and to study the mechanisms of enzyme activity. In addition, BPMFC has been used to study the effects of drugs on the biochemical and physiological processes of cells.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(17-7-4-12-22-17)19-13-15-8-10-20(11-9-15)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAKNSFZVHWKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183007 | |
| Record name | N-[[1-(Phenylmethyl)-4-piperidinyl]methyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132864-15-4 | |
| Record name | N-[[1-(Phenylmethyl)-4-piperidinyl]methyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132864-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[1-(Phenylmethyl)-4-piperidinyl]methyl]-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499647.png)
![3,4-diethoxy-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B6499663.png)

![2-(naphthalen-1-yl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B6499675.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6499688.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6499691.png)
![2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B6499697.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6499710.png)
![1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B6499716.png)
![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
